Product packaging for Decarboxy moxifloxacin(Cat. No.:CAS No. 1322062-57-6)

Decarboxy moxifloxacin

Cat. No.: B1147198
CAS No.: 1322062-57-6
M. Wt: 357.4 g/mol
InChI Key: OULQTEYVKYNDBD-BLLLJJGKSA-N
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Description

Evolution of Fluoroquinolone Antibiotics and their Derivatives

The history of quinolone antibiotics began with the discovery of nalidixic acid in the early 1960s, a byproduct of the synthesis of the antimalarial drug chloroquine. acs.orgmdpi.com Nalidixic acid, technically a naphthyridone, exhibited a narrow spectrum of activity, primarily against Gram-negative enteric bacteria, and its use was largely confined to treating urinary tract infections. researchgate.netnih.gov Structural modifications to this initial compound led to the development of subsequent generations of quinolones with improved properties. mdpi.comscielo.br

A major breakthrough occurred in the 1970s and 1980s with the introduction of a fluorine atom at the 6-position of the quinolone core structure, giving rise to the fluoroquinolones. acs.orgoup.com This modification, combined with the addition of a basic amino heterocyclic group at the 7-position, significantly enhanced antibacterial potency and expanded the spectrum of activity. acs.org Norfloxacin was the first such fluoroquinolone, followed by second-generation agents like ciprofloxacin (B1669076), which showed potent activity against Gram-negative bacteria, including Pseudomonas aeruginosa. acs.orgoup.com

Subsequent generations continued to evolve through progressive molecular modifications aimed at improving in vitro activity, pharmacokinetic profiles, and breadth of spectrum. oup.com Third-generation fluoroquinolones, such as levofloxacin (B1675101), offered expanded activity against Gram-positive bacteria, including Streptococcus pneumoniae. researchgate.netnih.gov The fourth-generation, which includes moxifloxacin (B1663623), further enhanced Gram-positive and anaerobic coverage. mdpi.comresearchgate.net These newer agents are used for a wide range of infections, from respiratory and urogenital tract infections to those affecting bones, joints, and soft tissues. mdpi.comscielo.brscielo.br The evolution of this class from narrow-spectrum agents to broad-spectrum drugs with extensive clinical applications demonstrates the success of targeted chemical modifications in drug development. oup.com

GenerationKey RepresentativesPrimary Spectrum of Activity
First Nalidixic acid, Pipemidic acidNarrow, primarily Gram-negative enteric bacteria mdpi.comresearchgate.net
Second Ciprofloxacin, Norfloxacin, OfloxacinExpanded Gram-negative, including P. aeruginosa mdpi.comresearchgate.netoup.com
Third Levofloxacin, SparfloxacinImproved Gram-positive activity, including S. pneumoniae researchgate.netnih.gov
Fourth Moxifloxacin, GemifloxacinBroad-spectrum, including enhanced Gram-positive and anaerobic coverage mdpi.comresearchgate.net

Significance of Decarboxylated Metabolites and Analogs in Drug Development

The core structure of fluoroquinolones features a carboxylic acid group at the 3-position, which is crucial for their antibacterial mechanism. Research into the structure-activity relationship (SAR) of these compounds has consistently shown that this functional group is essential for their biological activity. nih.govresearchgate.net Decarboxylated analogs of fluoroquinolones, which lack this carboxylic acid moiety, are therefore of significant interest in drug development, primarily for understanding the chemical requirements for antibacterial efficacy.

Studies evaluating decarboxylated versions of various fluoroquinolones, including ciprofloxacin and moxifloxacin, have found that these analogs exhibit no significant antibacterial activity. nih.govnih.gov One study reported that decarboxylated analogs of ciprofloxacin, moxifloxacin, and ulifloxacin (B1683389) were 60-fold to over 25,000-fold less active than their parent compounds. nih.gov This confirms that the C-3 carboxylic acid is a critical component for the interaction of the drug with its bacterial targets, DNA gyrase and topoisomerase IV. nih.gov

Decarboxylation is also a known degradation pathway for fluoroquinolones under certain conditions, such as acidic hydrolysis. ptfarm.plresearchgate.net For instance, studies on moxifloxacin have demonstrated that heating in an acidic solution can lead to the formation of a decarboxylated degradation product. ptfarm.pl The study of these decarboxylated products is therefore important for understanding the stability of the parent drug and for developing stable pharmaceutical formulations. These degradants and analogs serve as critical reference standards in the development and validation of analytical methods to detect and quantify impurities in the drug substance. synzeal.comveeprho.com

Fluoroquinolone AnalogModificationImpact on Antibacterial Activity
Decarboxylated Ciprofloxacin Removal of C-3 carboxylic acidNo significant antibacterial activity reported nih.gov
Decarboxylated Moxifloxacin Removal of C-3 carboxylic acidFound to be significantly less active than parent compound nih.gov
Decarboxylated Ulifloxacin Removal of C-3 carboxylic acidFound to be significantly less active than parent compound nih.gov

Current Research Landscape of Decarboxy Moxifloxacin as a Compound of Interest

This compound is primarily recognized in the scientific landscape as a derivative, impurity, and degradation product of the fourth-generation fluoroquinolone antibiotic, moxifloxacin. veeprho.comxcessbio.commedchemexpress.com It is not pursued as a therapeutic agent itself due to the established necessity of the carboxylic acid group for antibacterial action. nih.govnih.gov

Current research involving this compound focuses on several key areas:

Analytical Chemistry: The compound serves as a crucial reference standard for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC). synzeal.comveeprho.com These methods are essential for quality control, allowing for the detection and quantification of this specific impurity in moxifloxacin drug substances and finished products. synzeal.com

Stability and Degradation Studies: Research investigates the conditions under which moxifloxacin degrades to form this compound. Studies have shown that this can occur under stress conditions like acidic hydrolysis, sometimes accelerated by the presence of metal ions. ptfarm.pl Understanding these degradation pathways is vital for defining appropriate storage and handling conditions for moxifloxacin.

Structure-Activity Relationship (SAR) Studies: this compound is used as a tool in SAR studies to reinforce the understanding of the fluoroquinolone pharmacophore. nih.gov By comparing the inactivity of the decarboxylated form to the high potency of moxifloxacin, researchers can confirm the indispensable role of the C-3 carboxyl group in the drug's mechanism of action. nih.govnih.gov

Synthesis: Methods for the chemical synthesis of this compound have been reported, often involving the direct decarboxylation of the parent moxifloxacin molecule. nih.gov This allows for the production of the pure compound for use as an analytical standard.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H24FN3O2 B1147198 Decarboxy moxifloxacin CAS No. 1322062-57-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxyquinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24FN3O2/c1-26-20-18-14(17(25)6-8-24(18)13-4-5-13)9-15(21)19(20)23-10-12-3-2-7-22-16(12)11-23/h6,8-9,12-13,16,22H,2-5,7,10-11H2,1H3/t12-,16+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OULQTEYVKYNDBD-BLLLJJGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC(=C1N3CC4CCCNC4C3)F)C(=O)C=CN2C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C2C(=CC(=C1N3C[C@@H]4CCCN[C@@H]4C3)F)C(=O)C=CN2C5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24FN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1322062-57-6
Record name Decarboxy moxifloxacin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1322062576
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1322062-57-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name DECARBOXY MOXIFLOXACIN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis and Derivatization of Decarboxy Moxifloxacin

Synthetic Pathways for Decarboxylated Fluoroquinolones

The decarboxylation of fluoroquinolones like moxifloxacin (B1663623) can be achieved through several chemical methods. The choice of method often depends on the desired yield, scalability, and the stability of the starting material and product under the reaction conditions. Two primary pathways, cyanide-mediated decarboxylation and acidic hydrolysis, have been explored for this transformation.

Cyanide-Mediated Decarboxylation

Cyanide-mediated decarboxylation is a known method for the removal of the C-3 carboxylic acid group from the fluoroquinolone scaffold. While specific procedural details for the cyanide-mediated decarboxylation of moxifloxacin are not extensively documented in publicly available literature, the general mechanism is understood to involve the nucleophilic addition of a cyanide ion. This process facilitates the elimination of carbon dioxide, leading to the formation of the decarboxylated analog. Studies on other fluoroquinolones, such as ciprofloxacin (B1669076), have demonstrated the feasibility of this approach, suggesting a similar pathway would be effective for moxifloxacin.

Acidic Hydrolysis and Decarboxylation Reactions

Acidic hydrolysis presents a direct route to decarboxy moxifloxacin. Research has shown that the stability of moxifloxacin in acidic solutions is dependent on temperature, incubation time, and the presence of metal ions. The decomposition of moxifloxacin in an acidic environment proceeds via a first-order reaction, leading to the formation of this compound. researchgate.net

One study systematically investigated the hydrolysis of moxifloxacin in acidic solutions at elevated temperatures (90°C and 110°C). researchgate.net The degradation products were identified using liquid chromatography coupled with mass spectrometry (LC-MS) and proton nuclear magnetic resonance (1H NMR). The results confirmed the loss of the carboxyl group from the parent drug. The kinetic and thermodynamic parameters of this reaction were also determined, providing valuable insights into the reaction mechanism. The presence of certain metal ions, such as Cu(II), was found to significantly accelerate the decomposition process. researchgate.net

Table 1: Kinetic Parameters for the Acidic Hydrolysis of Moxifloxacin at 110°C

ConditionRate Constant (k) [h⁻¹]Half-life (t₀.₅) [h]
No Metal Ions0.01546.2
With Cu(II) Ions0.06311.0
With Fe(III) Ions0.02133.0
With Zn(II) Ions0.01838.5
With Al(III) Ions0.01740.8

Data compiled from a study on the acidic hydrolysis of moxifloxacin. researchgate.net

Preparation of this compound Analogs

The decarboxylated moxifloxacin core serves as a versatile scaffold for the synthesis of various analogs. These derivatives are instrumental in understanding the pharmacophore of fluoroquinolones and for developing new compounds with potentially different biological activities.

Synthesis of C-2 Thioalkyl Derivatives

While the direct synthesis of C-2 thioalkyl derivatives from this compound is not extensively detailed, a relevant approach involves the decarboxylation of C-2 thioalkyl-substituted fluoroquinolone esters. In one study, heating these esters in a 1-10% sulfuric acid solution resulted in the formation of the decarboxylated C-2 thioalkyl products in good yield. This suggests a viable route to obtaining C-2 thioalkyl derivatives of this compound would be to first introduce the thioalkyl group at the C-2 position of a suitable moxifloxacin precursor, followed by an acid-catalyzed decarboxylation step. The characterization of such compounds would typically involve spectroscopic techniques like NMR and mass spectrometry to confirm the structure.

Synthesis of N-Nitroso this compound Analogs

N-nitroso compounds are often formed as impurities during the synthesis or storage of pharmaceuticals containing secondary amine functionalities. N-Nitroso moxifloxacin is a known impurity that can arise from the reaction of moxifloxacin with nitrosating agents under acidic conditions. chemicea.com The synthesis of N-nitroso this compound would logically follow a similar pathway, involving the nitrosation of the secondary amine in the piperidine (B6355638) ring of this compound.

The chemical entity, 1-Cyclopropyl-6-fluoro-8-methoxy-7-((4aS,7aS)-1-nitrosooctahydro-6H-pyrrolo[3,4-b]pyridin-6-yl)quinolin-4(1H)-one, which corresponds to N-Nitroso this compound, is commercially available as a reference standard. synzeal.com Its synthesis would likely involve the reaction of this compound with a nitrosating agent such as sodium nitrite (B80452) in an acidic medium. The resulting N-nitroso derivative would then be purified and characterized using standard analytical techniques to confirm its identity and purity.

Stereochemical Considerations in this compound Synthesis

The stereochemistry of this compound is a critical aspect of its chemical identity, defined by the spatial arrangement of atoms within the molecule. Specifically, the chirality of this compound is determined by the side chain attached at the C-7 position of the quinolone core. This side chain, an octahydropyrrolo[3,4-b]pyridine moiety, contains two chiral centers. The specific stereoisomer present in this compound is the (4aS,7aS)-octahydro-1H-pyrrolo[3,4-b]pyridine. nih.govlgcstandards.com Consequently, the synthesis of this compound is fundamentally linked to the stereocontrolled synthesis of this specific side-chain precursor.

The synthesis of the enantiomerically pure (4aS,7aS) side chain is a key challenge and a focal point of research in the synthesis of moxifloxacin and, by extension, its decarboxylated analog. The desired biological activity and pharmacological profile are contingent on obtaining the correct stereoisomer. Various synthetic strategies have been developed to achieve high enantiomeric purity.

One prominent method involves enzymatic kinetic resolution. researchgate.net In this approach, a racemic mixture of a precursor, such as cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate, is treated with a lipase (B570770), for instance, Candida antarctica lipase B (CALB). The enzyme selectively catalyzes the reaction of one enantiomer, allowing for the separation of the desired stereoisomer from the unreacted one. This biocatalytic method is highly enantioselective, yielding valuable intermediates like (2S,3R)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate, which can then be converted to the target (S,S)-diazobicyclo[4.3.0]nonane side chain. researchgate.net

Another strategy employs chiral auxiliaries. An example is the use of (R)-2-amino-2-phenylethanol as a chiral auxiliary to guide the stereoselective synthesis of the (S,S)-2,8-diazobicyclo[4.3.0]nonane intermediate. researchgate.net This method establishes the required stereocenters early in the synthetic sequence, ensuring the final product has the correct configuration.

The final step in forming this compound itself involves a decarboxylation reaction of moxifloxacin. nih.gov This reaction removes the carboxylic acid group at the C-3 position of the quinolone ring. Importantly, this decarboxylation, which can be achieved using reagents like cyanide or under acidic conditions with sulfuric acid, does not affect the stereochemical integrity of the chiral centers on the C-7 side chain. nih.gov Therefore, the stereochemistry of the final this compound molecule is dictated entirely by the stereochemistry of the moxifloxacin precursor.

Table 1: Chiral Intermediates and Reagents in Stereoselective Synthesis

Compound/Reagent Name Role in Synthesis Resulting Stereochemistry
(R)-2-amino-2-phenylethanol Chiral Auxiliary (S,S)
Candida antarctica Lipase B (CALB) Biocatalyst for Enzymatic Resolution (2S,3R)
cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate Racemic Precursor for Resolution N/A
(S,S)-2,8-diazobicyclo[4.3.0]nonane Key Chiral Side-chain Intermediate (S,S)

Pharmacological and Biological Activities of Decarboxy Moxifloxacin

Mechanistic Studies of Decarboxy Moxifloxacin (B1663623) Action

The mechanism of action of fluoroquinolones like moxifloxacin is well-established and involves the inhibition of two essential bacterial enzymes: DNA gyrase and topoisomerase IV. drugbank.comnih.govrcsb.org These enzymes are crucial for bacterial DNA replication, transcription, and repair.

Moxifloxacin functions by stabilizing a ternary complex between the topoisomerase enzyme and the bacterial DNA. rcsb.org This stabilization leads to double-strand breaks in the DNA, ultimately resulting in bacterial cell death. The 3-carboxyl and 4-keto groups of the quinolone core are essential for this interaction, as they are believed to bind to the DNA and the enzyme. rjptonline.orgnih.gov Consequently, Decarboxy Moxifloxacin, lacking the 3-carboxyl group, would be unable to effectively form this stable complex and inhibit the function of DNA gyrase and topoisomerase IV.

By failing to inhibit DNA gyrase and topoisomerase IV, this compound would not interfere with bacterial DNA replication or cell division. The cascade of events that leads to bacterial cell death with moxifloxacin treatment, including the cessation of DNA synthesis and the induction of the SOS response, would not be initiated by its decarboxylated counterpart.

Lack of a Scientific Consensus on this compound Resistance

Despite a thorough review of scientific literature, there is a notable absence of specific research on the potential for resistance development to the chemical compound this compound. This compound is recognized as an impurity in the synthesis of Moxifloxacin, a widely used fluoroquinolone antibiotic. veeprho.compharmaffiliates.comallmpus.com The available body of research on antibiotic resistance focuses extensively on the parent compound, Moxifloxacin, leaving a significant knowledge gap regarding the specific resistance profile of its decarboxylated impurity.

This compound is known to be active against various pathogens. veeprho.com However, without dedicated studies, any discussion on its potential to elicit resistance would be purely speculative. The mechanisms of resistance to fluoroquinolones like Moxifloxacin are well-documented and typically involve mutations in the target enzymes, DNA gyrase and topoisomerase IV, or the expression of efflux pumps that expel the antibiotic from the bacterial cell. cdc.govrcsb.orgnih.gov It is plausible that bacteria could develop resistance to this compound through similar mechanisms, but this has not been experimentally verified.

The emergence of antibiotic resistance is a complex process influenced by the specific chemical structure of the compound and its interaction with bacterial targets. mdpi.com Therefore, direct extrapolation of resistance data from Moxifloxacin to this compound is not scientifically rigorous.

Given the strict requirement for scientifically accurate and detailed research findings, and the current lack of available data specifically addressing resistance to this compound, it is not possible to provide a comprehensive analysis on this topic. Further research is needed to investigate the antibacterial activity of this compound and to determine if and how bacteria might develop resistance to it.

Metabolism and Biotransformation of Moxifloxacin and Its Decarboxylated Products

In Vivo Metabolic Pathways of Moxifloxacin (B1663623)

Moxifloxacin undergoes both Phase I and Phase II metabolic transformations in vivo. These processes modify the drug's structure, facilitating its excretion from the body.

Phase I Metabolites: Hydroxylation, Decarbonylation, Desmethylation

Phase I metabolism of moxifloxacin involves a series of chemical modifications, including hydroxylation, decarbonylation, and desmethylation. Research has identified a total of nine Phase I metabolites. nih.gov These reactions are crucial in the initial breakdown of the moxifloxacin molecule. The primary Phase I metabolites are hydroxylated, decarbonylated, desmethylated, and desmethylhydroxylated forms of the parent drug. nih.gov

Phase I Metabolic Reaction Resulting Metabolite Type
HydroxylationHydroxylated moxifloxacin
DecarbonylationDecarbonylated moxifloxacin
DesmethylationDesmethylated moxifloxacin
Desmethylation and HydroxylationDesmethylhydroxylated moxifloxacin

Phase II Metabolites: Glucuronidation and Sulfation Pathways

Following Phase I modifications, moxifloxacin and its metabolites can undergo Phase II conjugation reactions, primarily glucuronidation and sulfation. medchemexpress.comresearchgate.net These pathways involve the addition of glucuronic acid or a sulfate (B86663) group, respectively, which increases the water solubility of the compounds and facilitates their elimination. frontiersin.orgnih.gov In humans, approximately 52% of a moxifloxacin dose is metabolized through glucuronide and sulphate conjugation. drugbank.com The two main metabolites are an N-sulfate conjugate (M1) and an acyl glucuronide (M2). medchemexpress.comresearchgate.net The cytochrome P450 system is not involved in the metabolism of moxifloxacin. drugbank.comnih.gov

The N-sulfate conjugate accounts for about 38% of the dose, while the glucuronide conjugate accounts for approximately 14%. drugbank.com The acyl-glucuronide is found in plasma and urine, but not in feces, whereas the N-sulfate and unchanged moxifloxacin are detected in plasma, urine, and feces. medchemexpress.comportico.org Studies have identified a total of ten Phase II metabolites of moxifloxacin in urine samples, including N-sulphated and glucuronide metabolites. nih.gov

Phase II Metabolic Pathway Primary Metabolites Percentage of Dose Excretion Route
SulfationN-sulfate conjugate (M1)~38%Plasma, Urine, Feces medchemexpress.comportico.org
GlucuronidationAcyl glucuronide (M2)~14%Plasma, Urine medchemexpress.comportico.org

Biotransformation of Fluoroquinolones by Environmental Microorganisms

Fluoroquinolones, including moxifloxacin, can be transformed by various microorganisms present in the environment. nih.gov This biotransformation is a key process in the environmental fate of these compounds.

Enzymatic Degradation Mechanisms (e.g., Laccase-Mediated Decarboxylation)

Certain microorganisms, particularly white-rot fungi, are capable of degrading fluoroquinolones through the action of extracellular enzymes such as laccases. mdpi.comnih.gov Laccases are multi-copper oxidases that can catalyze the oxidation of a wide range of organic compounds. nih.gov The laccase-mediated degradation of fluoroquinolones can involve several reaction types, including decarboxylation. nih.govresearchgate.net This enzymatic process can lead to the formation of various transformation products. For instance, the laccase from Trametes versicolor has been shown to be involved in the biodegradation of fluoroquinolone antibiotics. ucd.ie

Identification of Decarboxylated Biotransformation Products

Research has identified decarboxylated products resulting from the biotransformation of fluoroquinolones. For example, in the laccase-mediated transformation of levofloxacin (B1675101), a related fluoroquinolone, decarboxy levofloxacin has been detected as a transformation product. researchgate.net Similarly, the photodegradation of moxifloxacin can lead to the formation of a decarboxylated product. nih.gov The identification of these decarboxylated metabolites is crucial for understanding the complete degradation pathway of moxifloxacin in the environment.

Environmental Fate and Degradation of Decarboxy Moxifloxacin

The environmental persistence of chemicals is a significant concern. nih.gov Fluoroquinolones are known to be relatively stable in the environment, which can lead to their persistence. researchgate.net The degradation of these compounds can occur through various processes, including photodegradation and microbial transformation. nih.govresearchgate.net

The degradation of moxifloxacin in the environment can be influenced by factors such as UV radiation. consensus.app Studies have shown that photodegradation is an important degradation pathway for fluoroquinolones. researchgate.net The presence of this compound in the environment is a result of these degradation processes. While information on the specific environmental fate and degradation of this compound is limited, its properties as a transformation product of a persistent parent compound suggest it may also exhibit some level of environmental persistence. Further research is needed to fully elucidate the environmental behavior and ultimate fate of this compound.

Photochemical Degradation and Decarboxylation

Moxifloxacin is susceptible to photodegradation, a process that can alter its chemical structure and lead to a reduction in its antibacterial activity. nih.gov When exposed to ultraviolet (UV) radiation, one of the degradation pathways for Moxifloxacin involves decarboxylation. This process results in the formation of this compound, a notable photodegradation product. nih.govmedchemexpress.com

The photochemical degradation of Moxifloxacin primarily affects the 7-amine substituent, while the core fluoroquinolone structure generally remains unchanged. nih.gov However, a key exception is the formation of a product resulting from both decarboxylation and the partial reduction of the dihydropyridine (B1217469) ring. nih.gov Spectroscopic analysis has suggested that a starting decarboxylation process is associated with the near disappearance of the carbonyl and carboxyl group bands during photolysis. brjac.com.br The degradation process can also involve the cleavage of the diazabicyclonyl group under certain conditions. brjac.com.br

Table 1: Moxifloxacin Photodegradation Findings

Condition Degradation Rate Key Products Identified Source
UV Radiation (240-280 nm) 21.56% after 105 days Decarboxylated Product (MP-1) nih.gov
UV Irradiation Alone 51.95% Various end-products researchgate.netconsensus.app
UV/H2O2 62.9% Various end-products researchgate.netconsensus.app

This table is interactive. Click on the headers to sort the data.

Influence of Environmental Factors on Stability

The stability of Moxifloxacin and its degradation pathways are significantly influenced by various environmental factors, including pH, light, and the presence of metal ions.

pH: The photodegradation of Moxifloxacin is a specific acid-base catalyzed reaction. researchgate.netnih.gov The rate of degradation is highly dependent on the pH of the solution. Kinetic studies show a V-shaped curve for the pH-rate profile, with the minimum degradation rate observed around pH 7.0 to 8.0, which is attributed to the presence of the zwitterionic form of the molecule. researchgate.net The degradation rate increases in both acidic and alkaline conditions. researchgate.netnih.gov For instance, alkaline conditions (pH 10.20) have been shown to favor the degradation, with approximately 50% of the compound degrading after 60 minutes of UV irradiation. brjac.com.br In another study, the production of photodegradation products under visible light was found to be at a minimum at pH 5.0 and maximum at pH 7.0. semanticscholar.org

Light: As a photosensitive compound, light, particularly UV radiation, is a primary driver of Moxifloxacin degradation. researchgate.netimpactfactor.org Exposure to direct sunlight, fluorescent light, and UV lamps can all induce the breakdown of the molecule. nih.gov The process follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of Moxifloxacin. researchgate.netnih.gov

Metal Ions: The presence of metal ions can also affect the photodegradation of Moxifloxacin. In the solid phase, metal ions such as Cu(II), Zn(II), Fe(III), and Al(III) have been found to decrease the photodegradation of the compound. nih.govresearchgate.net

Temperature and Humidity: Forced degradation studies also consider the effects of temperature and humidity. impactfactor.orgresearchgate.net While specific quantitative data on the decarboxylation pathway under these conditions is limited in the provided context, high temperatures and humidity are known to accelerate the degradation of pharmaceutical substances.

Table 2: Effect of pH on Moxifloxacin Photodegradation Rate

pH Apparent First-Order Rate Constant (k_obs) (x 10⁻⁴ min⁻¹) Relative Stability Source
2.0 Increases Lower researchgate.netnih.gov
4.5 ~25% degradation in 2 hrs Lower brjac.com.br
5.0 Minimum product formation Higher semanticscholar.org
6.5 <10% degradation in 2 hrs Higher brjac.com.br
7.0 Maximum product formation Lower semanticscholar.org
7.5 0.69 Highest researchgate.netnih.gov
10.20 ≈ 50% degradation in 60 mins Lower brjac.com.br

This table is interactive. Click on the headers to sort the data.

Analytical Methodologies for Decarboxy Moxifloxacin Research

Development and Validation of Analytical Methods

The development of stability-indicating analytical methods is essential for separating and quantifying Moxifloxacin (B1663623) from its potential degradation products, including Decarboxy Moxifloxacin. researchgate.netijpbs.com These methods are validated according to International Conference on Harmonization (ICH) guidelines to ensure they are suitable for their intended purpose. nih.govresearchgate.net Validation parameters typically include specificity, linearity, precision, accuracy, robustness, and the limits of detection (LOD) and quantification (LOQ). researchgate.netresearchgate.net

Several studies describe the validation of high-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) methods for Moxifloxacin and its related substances. ijpbs.comnih.gov For instance, a validated UPLC method demonstrated linearity, accuracy, and precision for determining Moxifloxacin in the presence of its degradation products formed under various stress conditions like acid, alkali, and oxidation. ijpbs.com Similarly, RP-HPLC methods have been validated with linearity observed over specific concentration ranges and proven to be sensitive and specific for estimating Moxifloxacin in pharmaceutical formulations. researchgate.netijopp.org The successful validation of these methods ensures reliable analysis in quality control and stability studies. ekb.eg

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Moxifloxacin and the detection of its impurities, such as this compound. nih.govnih.gov Reversed-phase (RP-HPLC) methods are particularly common, utilizing C18 or similar stationary phases. nih.govscielo.br These methods are capable of separating the main compound from its process-related impurities and degradation products. nih.govresearchgate.net

The development of a stability-indicating RP-HPLC method allows for the quantification of Moxifloxacin in the presence of its degradation products. researchgate.net Chromatographic separation is typically achieved using a mobile phase consisting of a buffer (e.g., phosphate (B84403) or triethylamine) and an organic modifier like methanol (B129727) or acetonitrile. nih.govscielo.brjocpr.com Detection is commonly performed using a UV detector at wavelengths around 290-296 nm. nih.govijpbs.comscielo.br For example, one method successfully separated Moxifloxacin from its photodegradation products using a C8 column with a mobile phase of phosphate buffer and methanol. nih.gov Another validated method used a C18 column with a mobile phase of phosphate buffer and methanol (60:40 v/v) at a pH of 4.4, achieving a retention time of 7.8 minutes for Moxifloxacin. researchgate.net

ParameterMethod 1Method 2Method 3Method 4
Column Agilent C18 (150 x 4.6 mm, 5 µm)BDS Hypersil C8 (250 x 4.6 mm, 5 µm)Hypersil® BDS C18 (250×4.6 mm, 5µm)Kromasil C18 (250 mm × 4.6 mm, 5 μm)
Mobile Phase 0.01 M KH₂PO₄ buffer : Methanol (70:30)Phosphate buffer (18 mM, pH 2.8) : Methanol (38:62)20 mM NH₄H₂PO₄ (pH 3) : Acetonitrile (75:25)0.1% Triethylamine (pH 4.8) : Acetonitrile (80:20)
Flow Rate 1.0 mL/min1.5 mL/min1.5 mL/min1.0 mL/min
Detection PDA at 230 nmDiode Array at 254 nmUV at 295 nmUV Detector
Reference nih.gov nih.gov scielo.br nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the identification and structural elucidation of impurities and degradation products that are difficult to identify using other methods. nih.govnih.gov This technique is particularly valuable in forced degradation studies to characterize the resulting products. nih.gov The coupling of LC with tandem mass spectrometry provides high sensitivity and selectivity, allowing for the determination of the molecular weights of impurities and the study of their fragmentation patterns to elucidate their structures. nih.govnih.gov

In the context of Moxifloxacin, LC-MS/MS has been employed to identify various photodegradation products. nih.govnih.gov While specific studies focusing solely on the LC-MS/MS elucidation of this compound are not detailed in the provided results, the technique is fundamental in impurity profiling. It is used to confirm the identity of known impurities and characterize unknown ones that may arise during synthesis or storage. synthinkchemicals.com The data obtained from LC-MS/MS analysis is crucial for understanding the degradation pathways of the drug substance. nih.gov

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are indispensable for the definitive structural characterization of chemical compounds, including drug impurities. nih.gov These methods are often used in conjunction with mass spectrometry to provide a complete structural profile. nih.govsynthinkchemicals.com

NMR spectroscopy (¹H and ¹³C) provides detailed information about the molecular structure, while IR spectroscopy helps in identifying the functional groups present in the molecule. nih.gov For Moxifloxacin impurities, these techniques are used to characterize compounds isolated from enriched mother liquors or degradation studies. nih.gov The spectral data obtained allows for the unambiguous confirmation of the proposed structures of impurities, including potential products like this compound. nih.gov For instance, the characterization of several prominent synthesis-related impurities of Moxifloxacin was achieved using ¹H NMR, ¹³C NMR, DEPT, IR, and mass spectral data. nih.gov

Application in Stability Studies and Impurity Profiling

Stability-indicating methods are crucial for monitoring the degradation of Moxifloxacin under various stress conditions, as mandated by ICH guidelines. researchgate.netijpbs.com Forced degradation studies involve exposing the drug to conditions such as acid and alkali hydrolysis, oxidation, heat, and light to generate potential degradation products. researchgate.netresearchgate.net The analytical methods are then used to separate the intact drug from these newly formed impurities, demonstrating the method's specificity. nih.gov

This compound is a known acid-catalyzed degradation product. nih.govhumanjournals.com Studies have shown that subjecting Moxifloxacin to acidic conditions, such as heating with hydrochloric acid, leads to the formation of its decarboxylated derivative. nih.govhumanjournals.com Analytical techniques like densitometric TLC and derivative spectrophotometry have been developed to determine Moxifloxacin in the presence of this specific degradant. nih.gov These stability studies are essential for establishing the degradation profile of Moxifloxacin and ensuring that any analytical method used for quality control can effectively detect and quantify impurities like this compound. nih.govresearchgate.net

Reference Standards and Characterization Data for this compound

The availability of well-characterized reference standards is a prerequisite for the accurate identification and quantification of impurities. synthinkchemicals.comsynzeal.com Reference standards for this compound are commercially available and are used for analytical method development, validation, and routine quality control. synzeal.comlgcstandards.com These standards are typically supplied with a Certificate of Analysis that includes characterization data to confirm their identity and purity.

This compound is chemically identified as 1-Cyclopropyl-6-fluoro-8-methoxy-7-[(4aS,7aS)-octahydro-6H-pyrrolo[3,4-b]pyridin-6-yl]-4-oxo-1,4-dihydroquinoline. synzeal.comveeprho.com Its characterization data is crucial for its use as a reference material in analytical testing.

PropertyDataSource(s)
Chemical Name 7-[(4aS,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxyquinolin-4-one lgcstandards.comnih.gov
CAS Number 1322062-57-6 lgcstandards.comacanthusresearch.com
Molecular Formula C₂₀H₂₄FN₃O₂ nih.govacanthusresearch.comusp.org
Molecular Weight 357.4 g/mol nih.gov
Monoisotopic Mass 357.18525518 Da nih.gov

Future Directions and Research Gaps

Exploration of Novel Therapeutic Applications for Decarboxy Moxifloxacin (B1663623)

The loss of the carboxylic acid group at the C-3 position of the quinolone core is known to eliminate the antibacterial activity of fluoroquinolones. nih.gov A 2011 study confirmed that decarboxylated fluoroquinolones, including a decarboxylated version of ciprofloxacin (B1669076), exhibited no significant antibacterial action, underscoring the essential nature of this functional group for targeting bacterial DNA gyrase and topoisomerase IV. nih.gov This finding, however, opens the door for exploring alternative therapeutic roles for compounds like decarboxy moxifloxacin, where antibacterial effects are not required or desired.

Research into modified fluoroquinolones has revealed potential applications beyond bacterial infections. Structural modifications to the quinolone nucleus can shift their therapeutic target from bacterial enzymes to mammalian topoisomerases, making them candidates for anticancer therapy. nih.govresearchgate.netmdpi.com The presence of DNA topoisomerases in both prokaryotic and eukaryotic cells presents an opportunity for drug repositioning. nih.govresearchgate.net Various fluoroquinolone derivatives have been synthesized and evaluated for a range of activities, highlighting a significant research gap and opportunity for this compound. nih.gov

Future research should systematically screen this compound for efficacy in the following areas:

Antiproliferative/Anticancer Activity: Investigating its ability to inhibit the growth of cancer cell lines. mdpi.com

Antiviral Activity: Assessing its potential to combat various viral pathogens. nih.gov

Antifungal Activity: Evaluating its effectiveness against fungal infections. nih.gov

Antitubercular Activity: Exploring its potential role in treating tuberculosis, a field where fluoroquinolones have already contributed. nih.govresearchgate.net

Potential Therapeutic ApplicationRationale for Exploration
Anticancer Modified fluoroquinolones show affinity for mammalian topoisomerases, crucial targets in cancer chemotherapy. nih.govmdpi.com
Antiviral The broad biological activity of fluoroquinolone derivatives suggests potential for antiviral effects. nih.gov
Antifungal The core quinolone structure has been a scaffold for developing various antimicrobial agents, including antifungals. nih.gov
Antitubercular Parent fluoroquinolones are second-line agents for tuberculosis; derivatives could offer new mechanisms or improved profiles. researchgate.net

Further Investigation into Pharmacodynamic and Pharmacokinetic Profiles

The pharmacokinetics (PK) and pharmacodynamics (PD) of the parent drug, moxifloxacin, are well-documented. Moxifloxacin is rapidly absorbed with high bioavailability (approximately 90%) and has a plasma half-life that supports once-daily administration. researchgate.netnih.gov It penetrates well into various tissues and is metabolized primarily via Phase II conjugation into an N-sulfate (M1) and an acyl-glucuronide (M2), neither of which possesses antimicrobial activity. researchgate.netnih.gov

Key research questions that need to be addressed include:

Formation and Metabolism: What are the precise metabolic pathways and rates leading to the formation of this compound in vivo?

Distribution: Does this compound accumulate in specific tissues, and what is its volume of distribution?

Elimination: What is the half-life and primary route of elimination (renal, biliary) for this metabolite?

Pharmacodynamic Effects: Does it interact with any biological targets, and what are the downstream effects, if any?

Pharmacokinetic ParameterMoxifloxacin (Parent Drug) DataThis compound
Bioavailability ~90% (oral) researchgate.netUnknown (Research Gap)
Plasma Half-life 11.4–15.2 hours researchgate.netUnknown (Research Gap)
Metabolism Phase II conjugation (N-sulfate, acyl-glucuronide) nih.govUnknown (Research Gap)
Primary Metabolites M1 (N-sulphate), M2 (acylglucuronide) researchgate.netN/A
Excretion Renal, Biliary/Faecal researchgate.netUnknown (Research Gap)

Advanced Studies on Environmental Impact and Remediation Strategies

The widespread use of fluoroquinolones like moxifloxacin has led to their detection in various environmental matrices. researchgate.net The environmental fate of these compounds is a growing concern due to their persistence and the potential for promoting antibiotic resistance. Moxifloxacin can undergo degradation in the environment through processes like photodegradation, leading to the formation of various transformation products, including metabolites like this compound. researchgate.netnih.gov

While studies have begun to characterize the degradation pathways of moxifloxacin, there is a lack of specific research focused on the environmental impact of its decarboxylated form. researchgate.netnih.gov Future research must address this gap by focusing on several key areas:

Persistence and Mobility: Determining the stability and transport of this compound in soil and aquatic environments.

Ecotoxicity: Assessing the potential toxicity of this specific metabolite to relevant environmental organisms (e.g., algae, daphnids, fish).

Biodegradation: Investigating whether microbial communities can degrade this compound and identifying the pathways involved.

Remediation Technologies: Developing and evaluating advanced oxidation processes, bioremediation, or other technologies specifically for the removal of this compound from water and soil.

Development of Structure-Activity Relationships for Decarboxylated Fluoroquinolones

The structure-activity relationship (SAR) for fluoroquinolones is well-established in the context of their antibacterial action. nih.gov Key structural features are known to be critical for their efficacy. The carboxylic acid at position C-3 and the ketone at position C-4 are essential for binding to the DNA-gyrase complex. nih.govresearchgate.net The substituent at C-7 significantly influences the spectrum of activity, potency, and pharmacokinetic properties. nih.govresearchgate.net

The primary SAR finding for decarboxylated fluoroquinolones is the loss of antibacterial potency. nih.gov This establishes a clear relationship: the C-3 carboxyl group is indispensable for antibacterial activity. However, this is only the beginning of understanding the SAR for this class of compounds. The development of a comprehensive SAR profile for decarboxylated fluoroquinolones is a critical research direction, especially if they are to be explored for novel therapeutic applications.

Future SAR studies should investigate:

How modifications to other positions (e.g., the C-7 side chain, the N-1 cyclopropyl (B3062369) group) on the decarboxylated scaffold affect potential anticancer, antiviral, or other biological activities.

The relationship between the physicochemical properties (e.g., lipophilicity, electronic properties) of different decarboxylated fluoroquinolones and their observed biological effects.

The development of computational models to predict the activity of novel decarboxylated derivatives against various therapeutic targets.

Structural PositionRole in Parent Fluoroquinolones (Antibacterial)Implication for Decarboxylated Fluoroquinolones
C-3 Carboxylic Acid Essential for binding to DNA gyrase/topoisomerase IV. nih.govAbsence eliminates antibacterial activity; focus shifts to SAR for other therapeutic targets.
C-4 Carbonyl Essential for binding to DNA gyrase. researchgate.netLikely remains critical for any activity involving quinolone core binding.
C-6 Fluorine Enhances cell penetration and gyrase inhibition. researchgate.netMay enhance potency in non-antibacterial applications.
C-7 Substituent Modulates potency, spectrum, and pharmacokinetics. nih.govresearchgate.netRepresents the primary site for modification to optimize novel therapeutic activities.
N-1 Substituent Influences overall potency. youtube.comModifications could fine-tune activity for new targets.

Q & A

Q. Q1. What analytical methods are validated for quantifying Decarboxy Moxifloxacin in pharmaceutical formulations?

Answer:

  • Spectrofluorimetry: A validated method involves reacting this compound with Ce(IV) in acidic medium to generate fluorescent Ce(III), with excitation/emission wavelengths optimized at 255 nm and 435 nm, respectively. This method achieves linearity (r² > 0.999) in the 0.1–10 µg/mL range and requires no prior separation .
  • HPLC with Design of Experiments (DoE): A reverse-phase HPLC method optimized via DoE (e.g., Box-Behnken design) uses a C18 column, mobile phase of methanol:phosphate buffer (pH 3.0), and UV detection at 295 nm. Critical parameters include flow rate (1.2 mL/min) and column temperature (25°C), validated for precision (%RSD < 2%) .

Q. Q2. How can researchers differentiate this compound from its parent compound using vibrational spectroscopy?

Answer:

  • DFT-Corrected Raman/IR Spectroscopy: Compare experimental spectra with density functional theory (DFT)-calculated vibrational modes. For this compound, key peaks include:
    • Raman: 1610 cm⁻¹ (C=O stretching), 1290 cm⁻¹ (C-F bending).
    • IR: 1725 cm⁻¹ (carboxylic acid C=O), with frequency correction factors (e.g., 0.973) applied to align theoretical and experimental data .
  • Fingerprint Region Analysis: Differences in the 600–800 cm⁻¹ range (ring deformation modes) distinguish this compound from Moxifloxacin .

Advanced Research Questions

Q. Q3. What experimental designs are optimal for studying this compound’s stability under varying pH and temperature?

Answer:

  • Accelerated Stability Studies: Use a factorial design with factors: pH (2.0–9.0), temperature (25°C–60°C), and time (0–30 days). Monitor degradation via HPLC-UV, calculating rate constants (k) and activation energy (Ea) via Arrhenius plots. Impurity thresholds (e.g., ≤0.5% for isomers) should align with pharmacopeial standards .
  • Forced Degradation: Expose this compound to oxidative (H₂O₂), photolytic (ICH Q1B guidelines), and hydrolytic conditions. Quantify degradation products using LC-MS/MS with MRM transitions (e.g., m/z 402 → 384 for decarboxylation) .

Q. Q4. How can researchers resolve contradictions in this compound’s pharmacokinetic data across in vitro and in vivo models?

Answer:

  • Microdialysis Calibration: Use the "retrodialysis" method to correct for tissue binding. For in vivo studies, apply:

    Ctissue=CdialysateRR×(1CperfusateCdialysate)C_{\text{tissue}} = \frac{C_{\text{dialysate}}}{\text{RR}} \times \left(1 - \frac{C_{\text{perfusate}}}{C_{\text{dialysate}}}\right)

    where RR (relative recovery) is determined using isotonic saline containing this compound .

  • Species-Specific Adjustments: Account for interspecies differences in plasma protein binding (e.g., 45% in mice vs. 60% in humans) using equilibrium dialysis .

Q. Q5. What computational approaches predict this compound’s interactions with bacterial targets in drug-resistant infections?

Answer:

  • Molecular Docking (AutoDock Vina): Simulate binding to DNA gyrase (PDB ID: 1KZN) and topoisomerase IV (PDB ID: 3RAE). Key residues: Ser84 (gyrase) and Glu88 (topoisomerase IV). Compare binding energies (ΔG) with parent Moxifloxacin .
  • MD Simulations (GROMACS): Run 100-ns trajectories to assess stability of this compound-enzyme complexes. Analyze RMSD (<2.0 Å) and hydrogen bond occupancy (>70%) .

Methodological Pitfalls and Solutions

Q. Q6. How to address variability in this compound’s bioanalytical recovery rates across tissue types?

Answer:

  • Matrix Effect Mitigation: Use isotopically labeled internal standards (e.g., this compound-d₃) during LC-MS/MS analysis. Validate recovery rates in lung (75–85%), liver (70–80%), and plasma (95–105%) .
  • Standard Addition Method: Spike known concentrations into homogenized tissue samples to correct for endogenous interference .

Q. Q7. What statistical models are appropriate for analyzing contradictory efficacy data in this compound combination therapies?

Answer:

  • Mixed-Effects Models: Use SAS PROC MIXED or R nlme to handle nested data (e.g., animal cohorts, multiple dosing regimens). For example, analyze hindlimb suspension scores in murine models with Geisser-Greenhouse correction for repeated measures .
  • Kaplan-Meier Survival Analysis: Compare time-to-event outcomes (e.g., bacterial load reduction) between treatment arms, with log-rank tests for significance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.